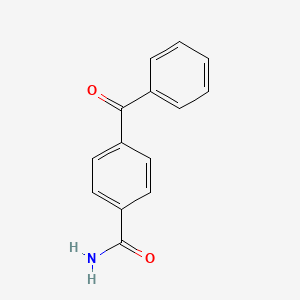

4-Benzoylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-benzoylbenzamide |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |

InChI Key |

VSPMAHXVUGOFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-benzoylphenyl)benzamide, with the CAS Number 19617-84-6, is a chemical compound belonging to the benzamide family. Its structure features a benzoyl group attached to a phenyl ring, which is in turn linked to a benzamide moiety. This arrangement of aromatic rings and amide functionality suggests its potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of N-(4-benzoylphenyl)benzamide, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance, particularly in the context of lipid metabolism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(4-benzoylphenyl)benzamide is presented below. While some experimental data is available, certain properties are based on computational predictions from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅NO₂ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| CAS Number | 19617-84-6 | [1] |

| IUPAC Name | N-(4-benzoylphenyl)benzamide | ChemDraw |

| Boiling Point | 406 °C at 760 mmHg | [1] |

| Melting Point | 151-153 °C (for a related indole-carboxamide derivative) | [2] |

| Density | 1.222 g/cm³ | [1] |

| LogP (predicted) | 4.24 | [1] |

| pKa (predicted) | No reliable data found | |

| Solubility | No quantitative data found. Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the three phenyl rings. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will exhibit a number of signals in the aromatic region (around 120-140 ppm). The carbonyl carbons of the benzoyl and benzamide groups are expected to appear further downfield (typically >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the ketone and amide groups (in the region of 1630-1680 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 301.34). Fragmentation patterns would likely involve cleavage of the amide bond and the bond between the phenyl rings.

Experimental Protocols

The synthesis of N-(4-benzoylphenyl)benzamide and its derivatives is well-documented in the scientific literature. A common and effective method involves the acylation of 4-aminobenzophenone with benzoyl chloride.

Synthesis of N-(4-benzoylphenyl)benzamide

Reaction: 4-Aminobenzophenone + Benzoyl Chloride → N-(4-benzoylphenyl)benzamide

Materials:

-

4-Aminobenzophenone

-

Benzoyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃) or a tertiary amine base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Hydrochloric acid (HCl) solution (for workup)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzophenone (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add benzoyl chloride (1-1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water.

-

If a precipitate forms, collect it by filtration. If not, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure N-(4-benzoylphenyl)benzamide.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for N-(4-benzoylphenyl)benzamide.

Biological Activity and Potential Applications

While extensive biological studies on N-(4-benzoylphenyl)benzamide are limited, research into its derivatives has revealed promising therapeutic potential, particularly as hypolipidemic agents.

Studies have shown that certain N-(benzoylphenyl)carboxamide derivatives can significantly reduce plasma triglyceride and total cholesterol levels in animal models.[3] This suggests that the N-(4-benzoylphenyl)benzamide scaffold could serve as a valuable starting point for the development of new drugs to treat dyslipidemia and related cardiovascular diseases.

The proposed mechanism of action for some hypolipidemic benzamide derivatives involves the inhibition of key enzymes in lipid metabolism, such as acyl CoA cholesterol acyl transferase (ACAT) and enzymes involved in triglyceride synthesis.[4]

Logical Diagram of Potential Biological Application:

Caption: Potential therapeutic application of N-(4-benzoylphenyl)benzamide derivatives.

Conclusion

N-(4-benzoylphenyl)benzamide is a compound with a well-defined chemical structure and accessible synthetic routes. While comprehensive data on all its chemical properties are still emerging, the available information, particularly regarding the biological activity of its derivatives, highlights its significance as a scaffold for medicinal chemistry and drug discovery. The potential for developing novel hypolipidemic agents from this class of compounds warrants further investigation by researchers and professionals in the field of drug development. This guide provides a foundational understanding of N-(4-benzoylphenyl)benzamide to support such future endeavors.

References

- 1. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Hypolipidemic activity of benzohydroxamic acids and dibenzohydroxamic acids in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Benzoylbenzamides: A Technical Overview

For Immediate Release

[City, State] – [Date] – In the intricate world of organic chemistry and drug discovery, precise identification and characterization of molecular structures are paramount. This technical guide addresses the chemical properties of benzoylbenzamide, a compound with isomers that hold potential for further investigation. While the specific isomer, 4-benzoylbenzamide, is not readily documented in major chemical databases, this paper provides a comprehensive overview of its closely related and well-characterized isomers: N-benzoylbenzamide and 2-benzoylbenzamide.

This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the known properties and synthesis of these related compounds.

Core Chemical Identifiers and Properties

Precise identification of chemical compounds is foundational to research and development. The Chemical Abstracts Service (CAS) number and molecular weight are critical data points for this purpose. While a specific CAS number for this compound could not be identified through extensive searches of chemical literature and databases, detailed information for its isomers is well-established.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Benzoylbenzamide | 614-28-8[1][2] | C₁₄H₁₁NO₂ | 225.24[2] |

| 2-Benzoylbenzamide | 7500-78-9[3] | C₁₄H₁₁NO₂ | 225.24[3] |

| This compound | Not Found | C₁₄H₁₁NO₂ | 225.24 (Calculated) |

Data for N-Benzoylbenzamide and 2-Benzoylbenzamide is sourced from established chemical databases. The molecular weight for this compound is calculated based on its molecular formula.

Synthesis of Benzamides: A General Overview

The synthesis of benzamides can be achieved through various chemical reactions. A common laboratory and industrial method involves the reaction of a benzoyl chloride with an amine. In the context of the isomers discussed:

-

N-Benzoylbenzamide can be synthesized from the reaction of N-benzylbenzamide.

-

A general synthesis for benzamides involves the reaction of benzoic acid with phosphorus oxychloride and ammonia water, a method that avoids the direct use of benzoyl chloride and is suitable for industrial production.

The following diagram illustrates a generalized workflow for the synthesis of a benzamide from a carboxylic acid precursor.

References

literature review on 4-benzoylbenzamide derivatives

An In-depth Technical Guide to 4-Benzoylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

This compound and its derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This core structure, characterized by a benzamide moiety linked to a benzoyl group, serves as a privileged scaffold for the design and development of novel therapeutic agents. The inherent structural features of 4-benzoylbenzamides allow for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities. These activities range from enzyme inhibition and anticancer effects to antimicrobial and neurological applications. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, pharmacological properties, and potential as lead compounds in drug discovery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy begins with the reaction of 4-aminobenzoic acid with a substituted benzoyl chloride. The resulting 4-benzamidobenzoic acid can then be further modified. For instance, esterification followed by treatment with hydrazine hydrate yields a hydrazide, which can be reacted with anhydrides to produce the final products.[1]

General Synthetic Workflow

Caption: General synthesis of 4-benzamidobenzoic acid hydrazide derivatives.

Detailed Experimental Protocols

Synthesis of 4-benzamidobenzoic acids (2a-2e) [1] A solution of 4-aminobenzoic acid (1.68 mmol) and para-substituted benzoyl chlorides (1.68 mmol) in dry THF, in the presence of anhydrous Na2CO3 (1.68 mmol), was stirred at room temperature for 6-12 hours.[1]

Esterification of 4-benzamidobenzoic acids (3a-3e) [1] The corresponding acid (2a-2e) was refluxed in ethanol in the presence of sulfuric acid for 24 hours.[1]

Synthesis of Hydrazides (4a-4e) [1] To a solution of the ester (3a-3e, 7.24 mmol) in ethanol (10 mL), hydrazine hydrate (200 mmol, 10 mL) was added. The mixture was stirred for 12 hours at room temperature. The solvent was then evaporated, and the resulting white precipitates were washed with diethyl ether and recrystallized from a mixture of ethanol and a few drops of water.[1]

Synthesis of final products (5a-5e) [1] A solution of the appropriate hydrazide (4, 1.68 mmol) and phthalic anhydride (1.68 mmol) in dry toluene was stirred at room temperature overnight. The solvent was evaporated, and the precipitate was washed with water and recrystallized from ethanol 96%.[1]

Synthesis of final products (6a-6e) [1] A solution of the appropriate hydrazide (4, 1.68 mmol) and succinic anhydride (1.68 mmol) in dry toluene was stirred at room temperature for 18 hours. The solvent was evaporated, and the precipitate was washed with water and recrystallized from methanol.[1]

Biological Activities and Therapeutic Potential

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.

Soluble Epoxide Hydrolase (sEH) Inhibition Inhibitors of sEH are being explored for the treatment of hypertension, vascular inflammation, and pain.[1] A series of 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated for their sEH inhibitory activity.[1]

| Compound | Substituent | % Inhibition at 1 nM |

| 5c | 4-Cl | 47 |

| 6c | 4-Cl | 72 |

| AUDA (control) | - | 50 |

Table 1: In-vitro sEH inhibitory activity of selected 4-benzamidobenzoic acid hydrazide derivatives.[1]

The most potent compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c), exhibited 72% inhibition of sEH.[1] Generally, the butanoic acid analogues (6a-6e) were more potent and had better water solubility than the corresponding benzoic acid derivatives (5a-5e).[1]

Pharmacophore Model for sEH Inhibitors

Caption: Pharmacophore model for sEH inhibitors.

Protein Kinase Inhibition Certain 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized as potential protein kinase inhibitors for cancer therapy.[2] Compounds 7 and 10 showed significant inhibitory activity against several cancer cell lines.[2] These compounds were also found to inhibit PDGFRα and PDGFRβ.[2]

| Compound | Cancer Cell Line | IC50 (μM) |

| 7 | K562 | 2.27 |

| HL-60 | 1.42 | |

| OKP-GS | 4.56 | |

| 10 | K562 | 2.53 |

| HL-60 | 1.52 | |

| OKP-GS | 24.77 |

Table 2: In-vitro anticancer activity of selected 4-methylbenzamide derivatives.[2]

Carbonic Anhydrase and Acetylcholinesterase Inhibition Novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE).[3]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

| 3c | - | 10.68 ± 0.98 | - |

| 3f | - | - | 8.91 ± 1.65 |

| 3g | 4.07 ± 0.38 | - | - |

Table 3: Enzyme inhibitory activities of selected benzenesulfonamide-benzamide derivatives.[3]

Steroid 5α-Reductase Inhibition 4-(4-(Alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been evaluated as non-steroidal inhibitors of steroid 5α-reductase isozymes 1 and 2. The most active inhibitor for the human type 2 isozyme was 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (4c), with an IC50 of 0.82 µM.[4]

Anticancer Activity

Beyond protein kinase inhibition, other this compound derivatives have demonstrated broader anticancer effects. A series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors.[5] Compound 20b exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[5] This compound binds to the colchicine binding site of tubulin and displays potent anti-vascular activity.[5]

Novel 4-substituted-phenoxy-benzamide derivatives have also been synthesized, with compound 10c showing promising inhibition of the Hedgehog (Hh) signaling pathway.[6]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[7] 4-(2-Pyrimidinylamino)benzamide derivatives have been identified as potent Hh signaling pathway inhibitors.[7] One such derivative demonstrated an IC50 value of 1.3 nM in a Gli-luciferase reporter assay.[7]

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.

Antimicrobial and Antiprotozoal Activity

N-Benzoyl-2-hydroxybenzamides have been evaluated for their activity against Plasmodium falciparum, trypanosomes, and Leishmania.[8] Additionally, a series of benzamide derivatives linked to a thiazole ring showed potential as adenosine receptor ligands and exhibited antibacterial activity against Gram-negative and Gram-positive bacteria, as well as moderate activity against Candida albicans.[9] Another study reported that newly synthesized N-benzamide derivatives showed excellent activity against Bacillus subtilis and Escherichia coli.[10]

| Compound | Organism | MIC (μg/mL) |

| 5f | Mycobacterium tuberculosis (dormant) | 11.32 |

| 5h | Mycobacterium tuberculosis (dormant) | 11.59 |

| 18 | S. aureus, E. coli, C. albicans | 3.125–6.25 |

| 19 | S. aureus, E. coli, C. albicans | 3.125–6.25 |

| 23 | S. aureus, E. coli, C. albicans | 3.125–6.25 |

| 5a | B. subtilis | 6.25 |

| E. coli | 3.12 | |

| 6b | E. coli | 3.12 |

| 6c | B. subtilis | 6.25 |

Table 4: Antimicrobial and antitubercular activity of selected benzamide derivatives.[9][10]

Serotonin Receptor Agonism

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent at the 1-position of the piperidine ring were synthesized and evaluated for their effects on gastrointestinal motility.[11] One compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912), was identified as a selective 5-HT4 receptor agonist, showing potential as a novel prokinetic agent.[11]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. The literature clearly demonstrates that derivatives of this core structure exhibit potent inhibitory effects against various enzymes, including soluble epoxide hydrolase, protein kinases, and carbonic anhydrases, highlighting their potential in treating cardiovascular diseases, cancer, and neurological disorders. Furthermore, their efficacy as anticancer, antimicrobial, and antiprotozoal agents, as well as their ability to modulate key signaling pathways like the Hedgehog pathway, underscores the broad therapeutic applicability of this chemical class.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial for enhancing potency and selectivity. Moreover, exploring novel synthetic methodologies to access a wider chemical space of this compound derivatives could lead to the discovery of compounds with novel mechanisms of action. The continued investigation of this versatile scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity of novel 4-substituted-phenoxy-benzamide derivatives [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-benzoylbenzamide in common organic solvents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 4-benzoylbenzamide in common organic solvents. A comprehensive search for quantitative solubility data for this compound reveals a notable lack of specific data in publicly available literature. However, to provide a valuable resource for researchers, this document offers a detailed overview of established experimental protocols for determining solubility. Furthermore, solubility data for the structurally related compound, benzamide, is presented as a surrogate to illustrate the type of data that would be obtained through such experimental work. This guide provides the necessary theoretical framework and practical methodologies for scientists and drug development professionals to determine the solubility of this compound and similar compounds in their own laboratories.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. Understanding the solubility of a compound in various organic solvents is also essential for purification, formulation, and manufacturing processes.

This compound, as a molecule of interest in medicinal chemistry and materials science, requires a thorough understanding of its solubility characteristics to facilitate its development and application. This guide provides the foundational knowledge and experimental procedures to enable this characterization.

Solubility of Benzamide: An Illustrative Example

The solubility of benzamide generally increases with the polarity of the solvent and with increasing temperature.[1] It is soluble in polar organic solvents like ethanol, methanol, and acetone.[2] Its solubility in water is limited.[2]

Table 1: Experimentally Determined Solubility of Benzamide in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molarity (mol/L) | Grams per 100g Solvent | Reference |

| Methanol | 298.15 | 0.235 | 5.81 | 39.5 | [1] |

| Acetone | 298.15 | 0.189 | 2.57 | 39.3 | [1] |

| Ethanol | 298.15 | 0.138 | 2.36 | 22.8 | [1] |

| 1-Propanol | 298.15 | 0.089 | 1.19 | 14.7 | [1] |

| 1-Butanol | 298.15 | 0.063 | 0.68 | 10.4 | [1] |

| Isopropanol | 298.15 | 0.059 | 0.77 | 9.7 | [1] |

| Isobutanol | 298.15 | 0.048 | 0.51 | 7.9 | [1] |

| Methyl Acetate | 298.15 | 0.045 | 0.47 | 5.9 | [1] |

| Ethyl Acetate | 298.15 | 0.029 | 0.29 | 3.8 | [1] |

| Butyl Acetate | 298.15 | 0.021 | 0.18 | 2.8 | [1] |

| Acetonitrile | 298.15 | 0.019 | 0.36 | 2.5 | [1] |

| Water | 298.15 | 0.002 | 0.11 | 1.3 | [1] |

This table is provided as an illustrative example using data for benzamide. The solubility of this compound will differ.

Experimental Protocols for Solubility Determination

A variety of well-established methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial or flask.[3] This ensures that a saturated solution is formed.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow it to reach equilibrium.[3][4] A thermostatically controlled shaker or incubator is used for this purpose.[3]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[3] Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method.[3] Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

-

UV-Vis Spectroscopy: Suitable for compounds with a chromophore. A calibration curve is required.

-

Gravimetric Analysis: The solvent is evaporated from a known volume of the saturated solution, and the mass of the remaining solid is determined.

-

Qualitative Solubility Analysis

A systematic qualitative analysis can provide valuable information about the functional groups and general nature of a compound based on its solubility in different aqueous solutions.[5]

Protocol:

-

Water Solubility: A small amount of the compound is added to water. If it dissolves, its pH is tested with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[6]

-

Solubility in 5% NaOH: If the compound is insoluble in water, its solubility in a dilute base like 5% sodium hydroxide is tested. Solubility in NaOH suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol.[7]

-

Solubility in 5% NaHCO₃: To distinguish between strong and weak acids, a test with 5% sodium bicarbonate is performed. Carboxylic acids are typically strong enough to react with and dissolve in NaHCO₃, while phenols are generally not.[8]

-

Solubility in 5% HCl: If the compound is insoluble in water and NaOH, its solubility in a dilute acid like 5% hydrochloric acid is tested. Solubility in HCl is indicative of a basic functional group, most commonly an amine.[7]

-

Solubility in Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with unsaturation.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the qualitative solubility of an organic compound.

Caption: Workflow for qualitative solubility analysis of an organic compound.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the essential tools for its determination. By following the detailed experimental protocols, such as the shake-flask method for thermodynamic solubility and the systematic qualitative analysis, researchers can generate the necessary data to support their drug development and research activities. The provided data for benzamide serves as a useful, albeit preliminary, point of reference. It is recommended that the solubility of this compound be experimentally determined in a range of pharmaceutically and industrially relevant solvents to create a comprehensive solubility profile.

References

- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 4-Benzoylbenzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzoylbenzamide, a molecule of interest in chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a broad signal for the amide protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.85 | d | 2H | Aromatic protons ortho to the benzoyl carbonyl |

| ~7.79 | d | 2H | Aromatic protons ortho to the amide carbonyl |

| ~7.63 | t | 1H | Aromatic proton para to the benzoyl carbonyl |

| ~7.51 | t | 2H | Aromatic protons meta to the benzoyl carbonyl |

| ~7.45 | br s | 2H | Amide protons (-CONH₂) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons. Due to the lack of a publicly available experimental spectrum for this compound, the following are predicted chemical shifts based on the analysis of similar benzamide structures.

| Chemical Shift (δ) ppm | Assignment |

| ~196.0 | Benzoyl Carbonyl Carbon (C=O) |

| ~168.0 | Amide Carbonyl Carbon (C=O) |

| ~141.0 | Aromatic Carbon (C-C=O, benzoyl) |

| ~137.5 | Aromatic Carbon (C-C=O, amide) |

| ~133.0 | Aromatic Carbon (para to benzoyl C=O) |

| ~131.8 | Aromatic Carbon (para to amide C=O) |

| ~130.0 | Aromatic Carbons (ortho to benzoyl C=O) |

| ~128.5 | Aromatic Carbons (meta to benzoyl C=O) |

| ~128.0 | Aromatic Carbons (ortho to amide C=O) |

| ~127.5 | Aromatic Carbons (meta to amide C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide and the ketone, and C=C stretching of the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1660 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1580, ~1450 | Medium to Strong | C=C Stretch (Aromatic Rings) |

| ~1400 | Medium | C-N Stretch |

| ~1300 | Medium | C-C Stretch |

| 850 - 750 | Strong | C-H Bending (Aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λ_max) nm | Description |

| ~260 | Intense Band I[1] |

| ~333 | Weaker Band II[1] |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing carbon-proton coupling.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the sample can be analyzed as a mull by grinding a small amount of the solid with a drop of Nujol (mineral oil).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0 AU (typically in the µg/mL range).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is scanned over a wavelength range, typically from 200 to 800 nm.

Visualization of Synthesis Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the amidation of 4-benzoylbenzoic acid. The following diagram illustrates a generalized workflow for this synthesis.

References

Unveiling the Photophysical Profile of 4-Benzoylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4-benzoylbenzamide, a molecule of significant interest in various scientific domains, including photochemistry and drug development. By understanding its interaction with light, researchers can better harness its potential in applications ranging from photoinitiators to targeted phototherapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental photophysical processes.

Core Photophysical Data

The photophysical parameters of this compound are crucial for predicting its behavior upon light absorption. While direct, comprehensive experimental data for this compound is limited in the readily available literature, the photophysical properties of the closely related compound, 4-benzoylbenzoic acid (4BBA), provide a strong foundation for understanding its behavior. The data presented below for 4BBA is expected to be a close approximation for this compound due to their structural similarity.

| Photophysical Parameter | Value | Solvent/Conditions | Source |

| Absorption Maximum (λmax) | |||

| Band I | ~260 nm | Aqueous (low pH) | [1] |

| Band II | ~333 nm | Aqueous (low pH) | [1] |

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maximum (λem) | |||

| Fluorescence | Data not available | ||

| Phosphorescence | Data not available | ||

| Quantum Yield (Φ) | |||

| Fluorescence (Φf) | Data not available | ||

| Phosphorescence (Φp) | Data not available | ||

| Excited State Lifetime (τ) | |||

| Singlet Lifetime (τs) | Data not available | ||

| Triplet Lifetime (τt) | Data not available |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light and to quantify its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the series of diluted solutions of this compound over a wavelength range of approximately 200 nm to 500 nm.

-

The wavelength of maximum absorbance (λmax) is identified from the spectra.

-

-

Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance at λmax versus concentration will yield a straight line. The molar absorptivity (ε) is calculated from the slope of this line.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from the singlet excited state.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically λmax from the absorption spectrum) and scanning the emission monochromator.

-

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield (Φstd) and absorption in the same range as the sample is used (e.g., quinine sulfate in 0.1 M H2SO4).

-

The absorbance of both the standard and the sample are measured at the same excitation wavelength.

-

The fluorescence emission spectra of both are recorded under identical experimental conditions.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Phosphorescence Spectroscopy and Lifetime Measurement

Phosphorescence is the emission of light from the triplet excited state. These measurements are often performed at low temperatures to minimize non-radiative decay processes.

Methodology:

-

Sample Preparation: The sample is dissolved in a solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol). The solution is placed in a quartz tube and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by molecular oxygen.

-

Instrumentation: A spectrofluorometer with a pulsed excitation source (e.g., a flash lamp or a pulsed laser) and a time-gated detector. The sample is housed in a cryostat (e.g., a liquid nitrogen dewar).

-

Measurement:

-

The sample is cooled to 77 K.

-

The sample is excited with a short pulse of light.

-

The emission is measured after a short delay to allow for the decay of any short-lived fluorescence. The phosphorescence spectrum is then recorded.

-

For lifetime measurements, the decay of the phosphorescence intensity over time is recorded following the excitation pulse.

-

-

Data Analysis: The phosphorescence lifetime (τt) is determined by fitting the decay curve to an exponential function.

Visualizing Photophysical Processes

Diagrams are powerful tools for visualizing the complex processes that occur when a molecule interacts with light.

Caption: Jablonski diagram for this compound illustrating electronic transitions.

Caption: Workflow for the photophysical characterization of this compound.

References

Computational and Theoretical Perspectives on 4-Benzoylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbenzamide is a chemical compound of interest in medicinal chemistry and materials science. Its rigid benzophenone core linked to a flexible benzamide tail suggests potential for diverse molecular interactions, making it a candidate for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound and its close derivatives, focusing on its synthesis, structural properties, and potential biological activities. The information presented herein is a synthesis of available research on benzamide-containing compounds, offering a foundational understanding for further investigation.

Synthesis and Characterization

The synthesis of this compound and its analogs typically follows established amidation protocols. A general and adaptable synthetic route involves the reaction of a benzoyl chloride with an appropriate amine.

General Experimental Protocol for Benzamide Synthesis

A common method for synthesizing benzamides is the Schotten-Baumann reaction. For this compound, this would involve reacting 4-benzoylbenzoyl chloride with ammonia. A more general laboratory-scale synthesis for N-substituted benzamides is as follows:

-

Acid Chloride Formation: The carboxylic acid (e.g., 4-benzoylbenzoic acid) is converted to its corresponding acid chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

-

Amidation: The resulting acid chloride is then reacted with the desired amine (in the case of the parent this compound, ammonia or an ammonia equivalent would be used). The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, a basic solution (like sodium bicarbonate), and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of the synthesized compound is crucial and typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify characteristic functional groups, such as the C=O stretches of the ketone and amide, and the N-H stretch of the amide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Structural Analysis and Computational Studies

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the electronic structure, geometry, and vibrational frequencies of molecules. For benzamide derivatives, DFT studies are often employed to:

-

Optimize Molecular Geometry: To determine the most stable conformation of the molecule.

-

Calculate Vibrational Spectra: To predict IR and Raman spectra, which can be compared with experimental data to confirm the structure and assign vibrational modes.

-

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

-

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT Calculation Parameters for Benzamide Derivatives

| Parameter | Typical Value/Method | Reference |

| Method | B3LYP | [4] |

| Basis Set | 6-311++G(d,p) | [5] |

| Solvent Model | IEFPCM (for solution-phase) | |

| Software | Gaussian, NWChem |

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Studies on derivatives of this compound have explored their potential as inhibitors of various enzymes. For example, 4-benzamidobenzoic acid hydrazide derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[1] Other benzamide derivatives have shown activity against tyrosine kinases, which are involved in cancer progression.[6]

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized to find the lowest energy conformation.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.

-

Analysis of Results: The docking results are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Table 2: Example Molecular Docking Results for Benzamide Derivatives against sEH

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | sEH | - | Tyr383, Tyr466, Asp335 | [1] |

| Analog 10 | T315I-mutant Abl | - | - | [6] |

Note: Specific docking scores for this compound are not available and would be dependent on the specific protein target.

Conclusion

While direct and extensive computational and theoretical studies on this compound are limited in publicly available literature, a strong foundation for its investigation can be built upon the research conducted on its close analogs. The synthetic accessibility of this compound, coupled with the insights gained from computational techniques like DFT and molecular docking on related compounds, positions it as a promising scaffold for the development of new molecules with tailored properties. This guide serves as a starting point for researchers, providing established methodologies and a framework for future in-depth studies on this intriguing molecule. Further experimental validation is necessary to confirm the theoretical predictions and to fully elucidate the potential of this compound in various scientific and therapeutic applications.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 4-Benzoylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-benzoylbenzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including their role as enzyme inhibitors.

Introduction

This compound derivatives are a class of organic compounds characterized by a central benzamide core substituted with a benzoyl group at the 4-position. The versatility of this scaffold allows for a wide range of structural modifications, leading to a diverse library of compounds with varied physicochemical properties and biological activities. One of the notable applications of these derivatives is their activity as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure, inflammation, and pain.[1][2] By inhibiting sEH, these compounds can increase the levels of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making them promising candidates for the development of novel therapeutics.[3][4]

Data Presentation

The following tables summarize the quantitative data for a series of synthesized this compound derivatives, providing a clear comparison of their physical and chemical properties.

Table 1: Synthesis of 4-(Substituted Benzamido)benzoic Acids

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |

| 2a | H | 85 | 150-151 |

| 2b | 4-OCH₃ | 80 | 155-156 |

| 2c | 4-Cl | 75 | 138-140 |

Data sourced from a study on 4-benzamidobenzoic acid hydrazide derivatives as sEH inhibitors.[1]

Table 2: Synthesis of Ethyl 4-(4-Substituted Benzamido)benzoates

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |

| 3a | H | 60 | 95-97 |

| 3b | 4-OCH₃ | 62 | 102-104 |

| 3c | 4-Cl | 58 | 110-112 |

Data extrapolated from the esterification step in the synthesis of 4-benzamidobenzoic acid hydrazide derivatives.[1]

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis and characterization of this compound derivatives are provided below.

Protocol 1: General Synthesis of 4-(Substituted Benzamido)benzoic Acids (2a-c)

This protocol describes the synthesis of the core this compound structure through the reaction of 4-aminobenzoic acid with various substituted benzoyl chlorides.

Materials:

-

4-Aminobenzoic acid

-

Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 4-chlorobenzoyl chloride)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol (96%)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous Na₂CO₃ (1.68 mmol) in dry THF.

-

To this solution, add the para-substituted benzoyl chloride (1.68 mmol) dropwise while stirring.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

Wash the resulting precipitate with water.

-

Recrystallize the crude product from ethanol (96%) to obtain the pure 4-(substituted benzamido)benzoic acid.[1]

-

Dry the purified product and record the yield and melting point.

Characterization:

-

IR (KBr): Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide and carboxylic acid (around 1650-1700 cm⁻¹), and O-H stretching of the carboxylic acid (broad peak around 2500-3300 cm⁻¹).[1]

-

LC-MS (ESI): Confirm the molecular weight of the synthesized compound.[1]

Protocol 2: General Synthesis of Ethyl 4-(4-Substituted Benzamido)benzoates (3a-c)

This protocol details the esterification of the synthesized 4-(substituted benzamido)benzoic acids.

Materials:

-

4-(Substituted benzamido)benzoic acid (from Protocol 1)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution (20%)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-(substituted benzamido)benzoic acid (8.06 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.5 mL) to the solution.

-

Reflux the reaction mixture for 24 hours.[1]

-

After cooling, evaporate the ethanol under reduced pressure.

-

Cool the residue in an ice bath and alkalize with 20% NaOH solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with 20% aqueous NaOH solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Record the yield and melting point of the resulting ethyl ester.

Characterization:

-

IR (KBr): Note the appearance of a C=O stretching peak for the ester (around 1720 cm⁻¹) and the disappearance of the broad O-H peak from the carboxylic acid.[1]

-

LC-MS (ESI): Confirm the molecular weight of the ester derivative.[1]

-

¹H NMR: Confirm the presence of the ethyl group protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm).

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound derivatives.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and characterization of novel this compound derivatives. Their potential to modulate the sEH signaling pathway highlights their significance in the development of new therapeutic agents for a variety of diseases, including hypertension and inflammatory disorders. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and pharmacokinetic profiles.

References

- 1. dovepress.com [dovepress.com]

- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Benzoylbenzamide as a Photoinitiator in UV Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbenzamide is a Type II photoinitiator used in free-radical mediated UV curing processes. Structurally similar to benzophenone, it functions through a hydrogen abstraction mechanism when exposed to ultraviolet radiation. This process requires the presence of a co-initiator, typically a tertiary amine, to generate the reactive free radicals that initiate polymerization of monomers and oligomers, such as acrylates. This document provides detailed application notes and experimental protocols for the effective use of this compound in UV curing applications.

Mechanism of Action

Upon exposure to UV light, this compound absorbs photons and is promoted to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state. In this excited triplet state, the benzophenone moiety of the molecule abstracts a hydrogen atom from a synergistic compound, most commonly a tertiary amine co-initiator. This hydrogen abstraction generates a ketyl radical from the this compound and a highly reactive alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of acrylate or other vinyl monomers, leading to the formation of a cross-linked polymer network.

Applications

Due to its benzophenone-like structure, this compound is suitable for a variety of UV curing applications, including:

-

Coatings: For wood, plastic, and metal substrates requiring good surface cure.

-

Inks: In formulations for printing on various materials.

-

Adhesives: For bonding a wide range of substrates.

-

Biomedical Devices: As a photoinitiator in the curing of biocompatible coatings for medical devices.

Data Presentation

The following tables summarize typical performance data for benzophenone-type photoinitiators in UV curing of acrylate formulations. This data is representative and can be used as a starting point for formulation development with this compound.

Table 1: Photopolymerization of Tripropyleneglycol Diacrylate (TPGDA) initiated by Benzophenone (BP) and Triethanolamine (TEOA)

| Photoinitiator System | Concentration (wt%) | Peak Polymerization Rate (s⁻¹) | Final Conversion (%) |

| BP / TEOA | 1 / 2 | 0.15 | 85 |

| BP / TEOA | 2 / 4 | 0.25 | 92 |

| BP / TEOA | 3 / 6 | 0.28 | 95 |

Data is analogous from studies on benzophenone systems.

Table 2: Mechanical Properties of UV-Cured Acrylate Films

| Property | Value | Test Method |

| Pencil Hardness | 2H - 3H | ASTM D3363 |

| Adhesion (Cross-hatch) | 5B | ASTM D3359 |

| Solvent Resistance (MEK rubs) | >100 | ASTM D5402 |

Properties are typical for well-cured acrylate films and may vary based on formulation.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple, clear UV-curable coating formulation.

Materials:

-

This compound

-

Triethanolamine (TEOA) (Co-initiator)

-

Tripropyleneglycol diacrylate (TPGDA) (Monomer)

-

Urethane Acrylate Oligomer

-

Leveling agent (e.g., BYK-333)

Procedure:

-

In a light-protected container, combine the urethane acrylate oligomer and TPGDA monomer.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

In a separate container, dissolve the this compound and TEOA in a small amount of the monomer mixture.

-

Add the photoinitiator solution to the bulk resin mixture and stir thoroughly.

-

Add the leveling agent and continue to stir for 15-20 minutes to ensure complete mixing.

-

Store the formulation in a dark, cool place before use.

Protocol 2: UV Curing and Characterization

This protocol outlines the procedure for curing the prepared formulation and performing basic characterization.

Equipment:

-

UV Curing System (e.g., medium-pressure mercury lamp)

-

Film applicator (e.g., barcoater)

-

Substrate (e.g., glass panels, plastic sheets)

-

Real-Time FTIR (RT-FTIR) or Photo-DSC (for kinetic analysis)

-

Pencil hardness tester

-

Adhesion testing kit

Procedure:

-

Film Application: Apply the formulation to the substrate using a film applicator to achieve a desired thickness (e.g., 25-50 µm).

-

UV Curing: Expose the coated substrate to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration. A typical starting point is a UV dose of 500-1000 mJ/cm².

-

Cure Monitoring (Optional):

-

RT-FTIR: Monitor the disappearance of the acrylate C=C peak (around 810 cm⁻¹) in real-time to determine the rate of polymerization and final conversion.

-

Photo-DSC: Measure the heat flow during UV exposure to determine the polymerization kinetics.

-

-

Post-Cure Characterization:

-

Tack-free Time: Determine the time required to achieve a tack-free surface by lightly touching the film.

-

Pencil Hardness: Evaluate the surface hardness according to ASTM D3363.

-

Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch method (ASTM D3359).

-

Safety Precautions

-

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Use appropriate shielding and avoid direct exposure.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

The information provided in these application notes is intended for guidance only. Users should conduct their own experiments to determine the suitability of this compound for their specific applications and formulations.

Applications of 4-Benzoylbenzamide Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-benzoylbenzamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. Derivatives of this core structure have demonstrated significant potential in oncology, infectious diseases, and the management of cardiovascular conditions. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound motif.

Application Notes

The medicinal chemistry applications of this compound and its analogues are broad, with several key areas of investigation showing promising results.

1. Oncology:

-

PARP Inhibition: A significant area of research has focused on this compound derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP10 and PARP2.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[2] The benzamide moiety is a key pharmacophore for binding to the NAD+ binding site of PARP enzymes.[3]

-

Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[4][5] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] This mechanism is a well-established target for anticancer drugs.

-

IMPDH Inhibition: Benzamide riboside, a synthetic C-nucleoside, and its analogues act as potent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).[7][8] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[8] Inhibition of IMPDH leads to the depletion of cellular GTP, resulting in the cessation of cell growth and differentiation, making it an attractive target for cancer chemotherapy.[7]

2. Antibacterial Agents:

-

Gram-Positive Bacteria: 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][9] The thiosemicarbazide scaffold linked to the this compound core is crucial for this activity.

3. Other Therapeutic Areas:

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Derivatives of 4-benzamidobenzoic acid hydrazide have been developed as novel inhibitors of soluble epoxide hydrolase (sEH).[10] Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, suggesting potential applications in treating hypertension and vascular inflammation.[10]

-

Muscarinic Acetylcholine Receptor (M1) Antagonism: N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides have been synthesized and evaluated as selective antagonists of the M1 muscarinic acetylcholine receptor, indicating their potential for the treatment of neurological disorders such as Parkinson's disease and dystonia.[11][12]

-

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Benzamide derivatives have also been explored as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively.[13]

Quantitative Data

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: PARP Inhibition Data

| Compound | Target | IC50 | Reference |

| 4-(4-cyanophenoxy)benzamide | PARP10 | 230-710 nM | [1] |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | - | [1] |

| OUL35 (4,4'-oxybis(benzamide)) | PARP10 | - | [1] |

Table 2: Anticancer Activity Data

| Compound Class | Cancer Cell Line(s) | IC50 | Mechanism of Action | Reference |

| N-benzylbenzamide derivatives (e.g., 20b) | Various cancer cell lines | 12-27 nM | Tubulin polymerization inhibition | [4][5] |

| Benzamide Riboside | Various human tumor cells | Potent | IMPDH inhibition | [7][8] |

Table 3: Antibacterial Activity Data

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 4-benzoyl-1-dichlorobenzoylthiosemicarbazides | Micrococcus luteus, Bacillus cereus, Bacillus subtilis, Staphylococcus epidermidis | 0.49 - 15.63 | [2][9] |

| 4-benzoyl-1-dichlorobenzoylthiosemicarbazides | Methicillin-resistant S. aureus (MRSA) | 0.49 - 1.95 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

1. Synthesis of 4-(4-cyanophenoxy)benzamide (A PARP10 Inhibitor)

This protocol is based on the general principles of metal-catalyzed cross-coupling reactions.[2]

Materials:

-

4-Bromobenzonitrile

-

4-Hydroxybenzamide

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxybenzamide (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 4-bromobenzonitrile (1.1 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-(4-cyanophenoxy)benzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. PARP10 Inhibition Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of compounds against PARP10.

Materials:

-

Recombinant human PARP10 enzyme

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Biotinylated-NAD⁺

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Streptavidin-coated plates

-

Anti-PARP10 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Coat a streptavidin plate with biotinylated-NAD⁺.

-

In a separate plate, pre-incubate the PARP10 enzyme with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding NAD⁺ to the enzyme-inhibitor mixture.

-

Transfer the reaction mixture to the biotinylated-NAD⁺ coated plate and incubate for 1 hour at 30 °C to allow the automodification of PARP10.

-

Wash the plate to remove unbound reagents.

-

Add an anti-PARP10 antibody and incubate for 1 hour.

-

Wash the plate and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour.

-

Wash the plate and add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[4][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4. Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to assess the antibacterial activity of this compound derivatives.[9]

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: PARP Inhibition and DNA Repair

The following diagram illustrates the role of PARP enzymes in DNA single-strand break repair and how PARP inhibitors, such as certain this compound derivatives, can lead to synthetic lethality in cancer cells with BRCA mutations.

Caption: PARP Inhibition Signaling Pathway.

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

This diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. tandfonline.com [tandfonline.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. abcam.cn [abcam.cn]

- 12. caymanchem.com [caymanchem.com]

- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-substituted benzamides, a crucial structural motif in numerous pharmaceuticals and biologically active compounds. The protocols outlined below are designed to be reproducible and scalable, catering to the needs of researchers in academic and industrial settings.

Introduction

N-substituted benzamides are a cornerstone of medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anti-cancer agents, anti-emetics, and antipsychotics. Their synthesis is a fundamental transformation in organic chemistry. This application note details two reliable and broadly applicable methods for the synthesis of N-substituted benzamides: the classic Schotten-Baumann reaction and a modern approach utilizing a carbodiimide coupling reagent.

Method 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for acylating amines with acyl chlorides in the presence of a base.[1][2] This protocol describes the synthesis of N-benzylbenzamide as a representative example.

Experimental Protocol

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether in a round-bottom flask, add an aqueous solution of sodium hydroxide (2.0 eq).[2] The two-phase system is stirred vigorously.

-

Addition of Acyl Chloride: Benzoyl chloride (1.1 eq) is added dropwise to the stirring mixture at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the organic layer is separated, washed with dilute hydrochloric acid to remove excess amine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid chloride and benzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[1]

-